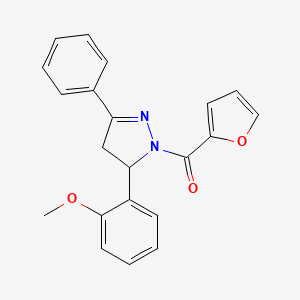
1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.386. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Molecular Structures
Researchers have synthesized various pyrazole derivatives and analyzed their structures to understand their chemical properties and potential applications. For example, the synthesis of ionic salts from pyrazole compounds has been explored, revealing insights into their organized assemblies and molecular interactions (Zheng et al., 2013). Similarly, studies on the synthesis and characterization of novel pyrazolines and oxadiazoles have shown their structural diversity and potential for further functionalization (Aghekyan et al., 2020).
Antibacterial and Antimicrobial Activities
Several studies have focused on the antibacterial and antimicrobial activities of pyrazole derivatives. Compounds synthesized from furan and pyrazole moieties have been evaluated for their efficacy against various bacteria and fungi, showing promising results in some cases (Hamed et al., 2020). This highlights the potential of such compounds in developing new antimicrobial agents.
Antioxidant Properties
Research has also been conducted on the antioxidant properties of chalcone derivatives synthesized from furan-2-carbonyl compounds. These studies indicate that some of these compounds exhibit significant antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases (Prabakaran et al., 2021).
Molecular Docking and Biological Evaluation
Pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities through both experimental methods and molecular docking studies. These investigations provide valuable insights into the compounds' mechanisms of action and their potential therapeutic applications (Ravula et al., 2016).
Mechanism of Action
Target of Action
The primary target of TCMDC-124921, also known as 1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-124921 acts as a reversible inhibitor of PfCLK3 . The compound binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, thereby improving the selectivity of the compound . This interaction results in the inhibition of PfCLK3, disrupting the normal functioning of the malaria parasite .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124921 affects the protein translation machinery of the malaria parasite . PfCLK3 is involved in the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . Therefore, the inhibition of PfCLK3 disrupts these biochemical pathways, affecting the parasite’s ability to properly translate proteins .
Pharmacokinetics
falciparum killing assays . This suggests that the compound has good bioavailability and is able to effectively reach its target within the parasite.
Result of Action
The result of TCMDC-124921’s action is the effective killing of P. falciparum parasites . By inhibiting PfCLK3, the compound disrupts essential biochemical pathways within the parasite, leading to its death .
Biochemical Analysis
Biochemical Properties
TCMDC-124921 interacts with a variety of biomolecules, including enzymes and proteins. It has been identified as a potent inhibitor of the M32 metallocarboxypeptidases (MCPs) found in Trypanosoma brucei and Trypanosoma cruzi, the causative agents of sleeping sickness and Chagas disease, respectively . The nature of these interactions involves the compound binding to the active site of the enzyme, inhibiting its function .
Cellular Effects
TCMDC-124921 has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of key enzymes, thereby disrupting cellular metabolism
Molecular Mechanism
The molecular mechanism of action of TCMDC-124921 involves its binding interactions with biomolecules, specifically enzymes. It acts as an inhibitor of M32 MCPs, preventing these enzymes from performing their normal function . This inhibition can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
Over time, TCMDC-124921 continues to exert its inhibitory effects on M32 MCPs in both in vitro and in vivo studies . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently being researched.
Dosage Effects in Animal Models
The effects of TCMDC-124921 vary with different dosages in animal modelscruzi in culture .
Metabolic Pathways
TCMDC-124921 is involved in several metabolic pathways due to its interaction with M32 MCPs. These enzymes play a role in peptide catabolism, maintenance of parasite adaptive fitness, and hydrolysis of bioactive peptides from the human host .
Properties
IUPAC Name |
furan-2-yl-[3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-19-11-6-5-10-16(19)18-14-17(15-8-3-2-4-9-15)22-23(18)21(24)20-12-7-13-26-20/h2-13,18H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFFIZCZRCRQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2892637.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2892638.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetamide](/img/structure/B2892639.png)
![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2892641.png)
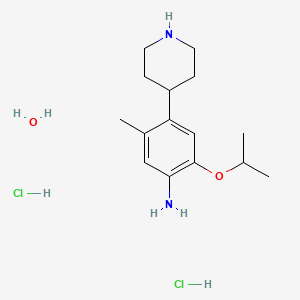
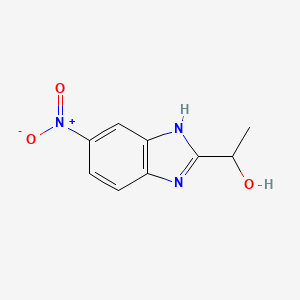
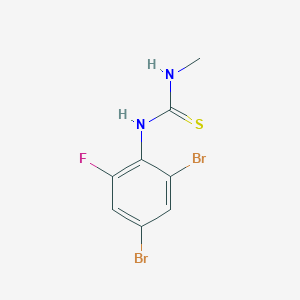

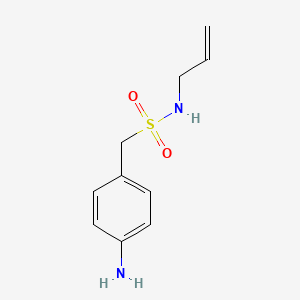
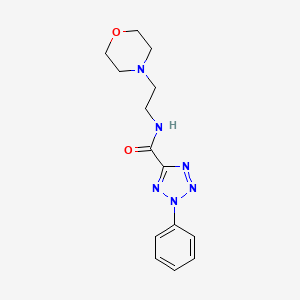
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)
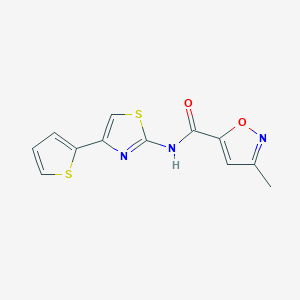
![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)
![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)
